molecular formula C14H12N4O2S B2517441 3-((1-(Thiophene-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034206-39-6

3-((1-(Thiophene-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2517441
CAS No.: 2034206-39-6
M. Wt: 300.34
InChI Key: KUSDTZUKYRMJNZ-UHFFFAOYSA-N
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Description

3-((1-(Thiophene-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C14H12N4O2S and its molecular weight is 300.34. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound has been used in the synthesis and characterization of new chemical structures. For example, a study by Elewa et al. (2021) synthesized 2,3-Dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile and further created various derivatives such as Schiff’s bases, pyrazole derivatives, urea derivatives, and carbamates. These compounds were evaluated for their antibacterial and antitumor activities (Elewa et al., 2021).

Use in Heterocyclic Synthesis

In heterocyclic chemistry, compounds like 3-((1-(Thiophene-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile play a crucial role. Fadda et al. (2012) utilized similar compounds for the synthesis of new pyrazole, pyridine, and pyrimidine derivatives. These compounds were characterized by elemental analyses and spectral data (Fadda et al., 2012).

Corrosion Inhibition Studies

These compounds have been explored for their potential in corrosion inhibition. Sudheer and Quraishi (2015) investigated the inhibition effect of pyrazole pyridine derivatives on copper in hydrochloric acid, finding a significant inhibition activity (Sudheer & Quraishi, 2015).

Applications in Electrochemistry

In the field of electrochemistry, thiophene derivatives combined with pyrazine derivatives have been used to synthesize composite materials for lithium-ion batteries. Yue et al. (2022) synthesized materials with improved electrical conductivity and demonstrated their use as anodes in lithium-ion batteries (Yue et al., 2022).

Anticancer Research

These compounds have also been investigated for their anticancer properties. A study by Mohareb and Abdo (2022) synthesized heterocyclic compounds derived from cyclohexane-1,4-dione and evaluated their antiproliferative and antiprostate cancer activities (Mohareb & Abdo, 2022).

Crystal Structure Analysis

The crystal structure and molecular interactions of related compounds have been studied as well. For instance, Venkateshan et al. (2019) performed crystal structure analysis, Hirshfeld surface analysis, and molecular docking studies on pyridine derivatives, providing insights into their potential as inhibitors of specific enzymes (Venkateshan et al., 2019).

Properties

IUPAC Name

3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c15-7-12-13(17-4-3-16-12)20-11-1-5-18(8-11)14(19)10-2-6-21-9-10/h2-4,6,9,11H,1,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSDTZUKYRMJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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